4-nitro-1H-pyrazole-3,5-diamine

Catalog No.
S11493789
CAS No.
M.F
C3H5N5O2
M. Wt
143.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-1H-pyrazole-3,5-diamine

Product Name

4-nitro-1H-pyrazole-3,5-diamine

IUPAC Name

4-nitro-1H-pyrazole-3,5-diamine

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

InChI

InChI=1S/C3H5N5O2/c4-2-1(8(9)10)3(5)7-6-2/h(H5,4,5,6,7)

InChI Key

WOVRMGLBHQMAFH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1N)N)[N+](=O)[O-]

4-Nitro-1H-pyrazole-3,5-diamine (CAS 62063-02-9), commonly referred to as DANP, is a highly versatile, nitrogen-rich heterocyclic building block procured extensively for the synthesis of advanced high-energy-density materials (HEDMs) and heat-resistant explosives (HREMs). Featuring a unique structural arrangement of two amino groups flanking a nitro group alongside a reactive pyrazole NH, DANP serves as a critical precursor for selective functionalization, including mono-diazotization, ring expansion, and [3+2] cycloadditions. It is prioritized in industrial and defense procurement for developing insensitive, thermally stable fused-ring systems (such as pyrazolotriazines) that produce environmentally benign decomposition products. Its ability to impart extensive intra- and intermolecular hydrogen bonding makes it a foundational material for next-generation munitions and deep-well pyrotechnic devices requiring extreme thermal stability and safe handling [1].

Substituting 4-nitro-1H-pyrazole-3,5-diamine (DANP) with closely related analogs, such as 3,5-diamino-1,2,4-triazole (DAT) or 4-amino-3,5-dinitropyrazole (LLM-116), fundamentally alters synthetic pathways and degrades downstream material performance. LLM-116 lacks the dual amino groups necessary for forming complex fused triazine or pyrimidine rings via selective mono-diazotization, rendering it unusable for these specific architectures. Conversely, while DAT can undergo similar C-N coupling reactions, the resulting triazole-based derivatives consistently exhibit lower thermal decomposition temperatures and inferior detonation velocities compared to their DANP-derived counterparts. Furthermore, the specific ortho-amino and nitro arrangement in DANP is essential for breaking the density-thermal stability trade-off during asymmetric bistetrazole synthesis—a processability feat unachievable with symmetric precursors that yield highly sensitive compounds decomposing below 100 °C [1].

Superior Thermal and Detonation Performance in C-N Coupled Bicyclic Energetics

When utilized in equimolar C-N coupling reactions with 2-chloro-5-nitropyrimidin-4-amine (ANCP) to form heat-resistant bicyclic explosives, DANP significantly outperforms the common substitute 3,5-diamino-1,2,4-triazole (DAT). The DANP-derived compound achieves a thermal decomposition temperature (Td) of 300 °C and a calculated detonation velocity (D) of 7436 m/s. In direct comparison, the DAT-derived analog yields a lower Td of 295 °C and a reduced detonation velocity of 7281 m/s under identical BAM standard testing and EXPLO5 modeling conditions [1].

Evidence DimensionThermal decomposition (Td) and Detonation Velocity (D)
Target Compound DataTd = 300 °C; D = 7436 m/s (DANP derivative)
Comparator Or BaselineDAT derivative (Td = 295 °C; D = 7281 m/s)
Quantified Difference+5 °C thermal stability and +155 m/s detonation velocity
ConditionsDifferential scanning calorimetry (DSC) and EXPLO5 software calculation on ANCP-coupled derivatives

Procuring DANP over DAT directly translates to a higher-performing, more thermally robust energetic material suitable for extreme-environment pyrotechnics.

Enabling Selective Mono-Diazotization for Ultra-Stable Pyrazolotriazines

The unique structural symmetry and reactivity of DANP allow it to undergo highly selective mono-diazotization using tert-butyl nitrite, leaving the second amino group intact. This selective processability enables a direct, high-yield cyclization with nitroacetonitrile to form the fused ring 3,8-dinitropyrazolo[5,1-c][1,2,4]triazine-4,7-diamine (DNPTDA). This DANP-derived molecule achieves a remarkable thermal decomposition temperature of 355 °C and a crystal density of 1.90 g/cm3, surpassing the detonation performance of the industry-standard heat-resistant explosive TATB (which has a Td of 360 °C but lower energetic output) [1]. Standard symmetrical diamino-azoles cannot achieve this specific vicinal amino-nitro fused architecture in a single step.

Evidence DimensionPrecursor viability for high-density fused rings
Target Compound DataForms DNPTDA (Td = 355 °C, Density = 1.90 g/cm3) via selective mono-diazotization
Comparator Or BaselineStandard diamino-azoles (fail to form vicinal amino-nitro pyrazolotriazines) and TATB (Td = 360 °C, lower detonation performance)
Quantified DifferenceEnables synthesis of a 1.90 g/cm3 density explosive with TATB-level thermal stability (355 °C) but superior detonation
ConditionsReaction with tert-butyl nitrite and sodium salt of nitroacetonitrile in dilute sulfuric acid

DANP is the requisite starting material for synthesizing next-generation TATB replacements that require both extreme heat resistance and high energetic output.

Stabilization of Asymmetric Bistetrazoles via [3+2] Cycloaddition

Symmetric bistetrazole energetics often suffer from severe instability, frequently decomposing at temperatures below 100 °C. By utilizing DANP hydrochloride as a precursor in a sequential [3+2] cycloaddition strategy with diazoacetonitrile, researchers successfully synthesized asymmetric bistetrazoles. The incorporation of the DANP framework effectively breaks the density-thermal stability trade-off, yielding a derivative with a significantly elevated thermal decomposition temperature (Ta = 179 °C), a high detonation velocity (8225 m/s), and drastically reduced mechanical sensitivity (Impact Sensitivity = 15 J, Friction Sensitivity = 192 N) compared to symmetric baselines [1].

Evidence DimensionThermal stability and mechanical sensitivity of derived bistetrazoles
Target Compound DataTa = 179 °C, IS = 15 J, FS = 192 N (DANP-derived asymmetric bistetrazole)
Comparator Or BaselineSymmetric bistetrazoles (Ta < 100 °C, highly sensitive)
Quantified Difference>79 °C increase in decomposition temperature and significant reduction in handling sensitivity
ConditionsSequential [3+2] cycloaddition of DANP hydrochloride with diazoacetonitrile

Procuring DANP allows formulators to harness the high detonation energy of bistetrazoles while maintaining safe handling and storage parameters.

Synthesis of Heat-Resistant Explosives (HREMs) for Deep-Well and Aerospace Applications

Because DANP-derived fused-ring systems (such as DNPTDA) achieve thermal decomposition temperatures exceeding 350 °C with high crystal densities (1.90 g/cm3), DANP is the optimal precursor for manufacturing heat-resistant explosives. These materials are critical for deep oil-well perforating charges and aerospace pyrotechnic separation devices, where traditional explosives would prematurely degrade or detonate under extreme environmental temperatures [1].

Development of Insensitive High-Energy-Density Materials (IHEMs)

DANP's unique ortho-amino and nitro arrangement promotes extensive intra- and intermolecular hydrogen bonding in its derivatives. This makes it a primary building block for synthesizing insensitive munitions that resist accidental initiation from impact or friction (e.g., IS > 20 J, FS > 350 N), directly supporting military and industrial safety mandates for TATB and RDX replacements [2].

Precursor for Advanced Asymmetric Bistetrazole Formulations

For research programs aiming to commercialize bistetrazole-based energetics, symmetric precursors yield products that are too sensitive and thermally unstable (decomposing <100 °C) for practical scale-up. Procuring DANP enables the synthesis of asymmetric bistetrazoles via [3+2] cycloaddition, successfully stabilizing the energetic framework (Td ~179 °C) while maintaining detonation velocities above 8200 m/s, ensuring safe handling during formulation [3].

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

143.04432442 g/mol

Monoisotopic Mass

143.04432442 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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